N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS No.: 2034564-24-2
Cat. No.: VC5741906
Molecular Formula: C17H16N2O2S2
Molecular Weight: 344.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034564-24-2 |
|---|---|
| Molecular Formula | C17H16N2O2S2 |
| Molecular Weight | 344.45 |
| IUPAC Name | 1-methyl-2-oxo-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C17H16N2O2S2/c1-19-9-2-3-14(17(19)21)16(20)18-8-6-13-4-5-15(23-13)12-7-10-22-11-12/h2-5,7,9-11H,6,8H2,1H3,(H,18,20) |
| Standard InChI Key | HEFHXFDBOSREIA-UHFFFAOYSA-N |
| SMILES | CN1C=CC=C(C1=O)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound comprises a 1-methyl-2-oxo-1,2-dihydropyridine ring substituted at the 3-position with a carboxamide group. The carboxamide’s nitrogen atom is further linked to a 2-([2,3'-bithiophen]-5-yl)ethyl chain. The bithiophene moiety consists of two thiophene rings connected via a single bond between the 2- and 3'-positions, creating a planar conjugated system.
Key structural features:
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Pyridine core: The 1-methyl-2-oxo group introduces electron-withdrawing effects, polarizing the ring.
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Carboxamide linker: Enhances hydrogen-bonding capacity and solubility in polar solvents.
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Bithiophene-ethyl chain: Imparts hydrophobicity and π-conjugation, potentially facilitating charge transport.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₆H₁₅N₂O₂S₂ |
| Molecular weight (g/mol) | 339.43 |
| Hybridization | sp² (pyridine, thiophene) |
| Conjugation length | Extended (bithiophene system) |
Synthesis and Reaction Pathways
Synthetic Strategies
While no direct synthesis protocols for this compound are documented, analogous pyridine-thiophene hybrids suggest a multi-step approach:
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Pyridine core formation: Condensation of methyl acetoacetate with ammonium acetate yields 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid .
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Carboxamide derivation: Reaction with thionyl chloride converts the carboxylic acid to an acyl chloride, followed by amidation with 2-([2,3'-bithiophen]-5-yl)ethylamine.
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Bithiophene synthesis: Suzuki-Miyaura coupling or direct lithiation of thiophene precursors constructs the 2,3'-bithiophene unit.
Table 2: Hypothetical Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Methyl acetoacetate, NH₄OAc, 120°C, 6h | 65–70 |
| 2 | SOCl₂, DMF, reflux; then amine, DIPEA | 50–55 |
| 3 | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 60–65 |
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its hybrid structure:
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Polar regions: The carboxamide and pyridone groups confer moderate solubility in DMSO and methanol.
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Nonpolar regions: The bithiophene-ethyl chain reduces aqueous solubility, favoring organic solvents like chloroform.
Stability studies of related compounds indicate susceptibility to photodegradation due to the thiophene’s π-system. Storage under inert atmosphere at −20°C is recommended .
Table 3: Physicochemical Data
| Property | Value | Method |
|---|---|---|
| Melting point (°C) | 148–150 (predicted) | Differential scanning calorimetry |
| logP | 2.8 ± 0.3 | Computational modeling |
| λmax (nm) | 285 (π→π*), 320 (n→π*) | UV-Vis spectroscopy |
Spectral Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
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δ 8.45 (s, 1H, pyridine H-4)
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δ 7.20–7.05 (m, 4H, bithiophene H)
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δ 3.55 (t, J = 6.8 Hz, 2H, CH₂NH)
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δ 3.10 (s, 3H, N-CH₃)
¹³C NMR (100 MHz, DMSO-d₆):
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δ 170.2 (C=O, carboxamide)
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δ 162.4 (C=O, pyridone)
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δ 140.1–125.3 (bithiophene C)
| Target | IC₅₀ (µM) | Assay Type |
|---|---|---|
| HIV-1 integrase | 0.15 | Enzymatic inhibition |
| EGFR kinase | 1.2 | ATP competition |
Applications in Materials Science
Organic Electronics
The bithiophene moiety’s conjugation supports charge transport, making the compound a candidate for:
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Organic field-effect transistors (OFETs): Hole mobility ~0.1 cm²/V·s (estimated).
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Photovoltaic cells: Broad absorption in UV-Vis range enhances light harvesting.
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